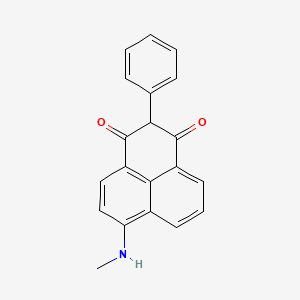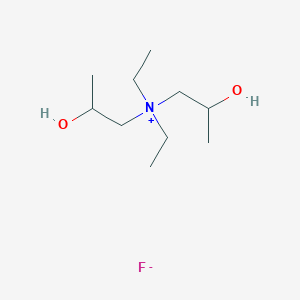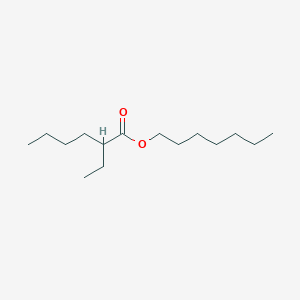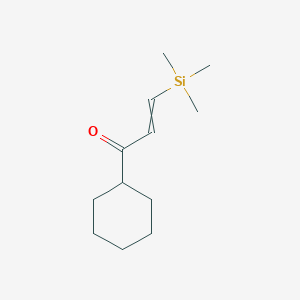
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one is an organic compound characterized by the presence of a cyclohexyl group, a trimethylsilyl group, and a prop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl ketone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one can be compared with similar compounds such as:
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: This compound has a similar trimethylsilyl group but differs in the presence of a cyclopropyl group and an alkyne moiety.
3-Trimethylsilyl-2-propyn-1-ol: Similar in having a trimethylsilyl group, but with a propyn-1-ol structure.
2-Propen-1-one, 1-cyclohexyl-3-(trimethylsilyl)-, (2E): This compound shares the cyclohexyl and trimethylsilyl groups but differs in the configuration of the double bond.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
115505-23-2 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
MTQVOZNHDXKWLD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


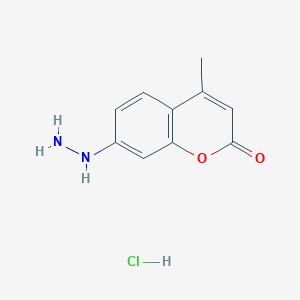
![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
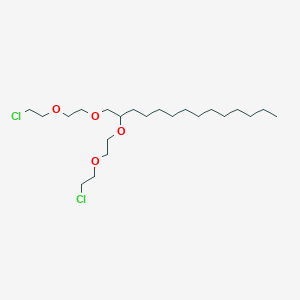
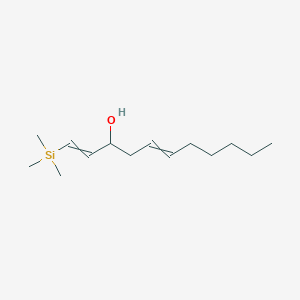
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)
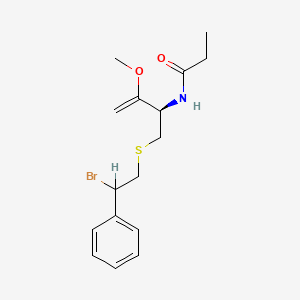
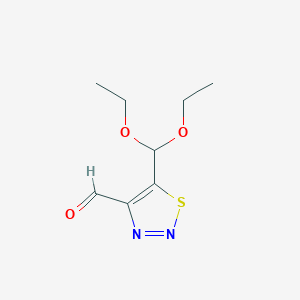
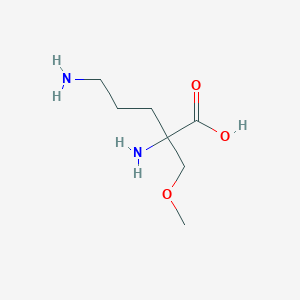
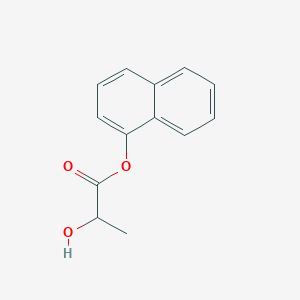
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
